3-(Propylsulphinyl)-L-alanine

Description

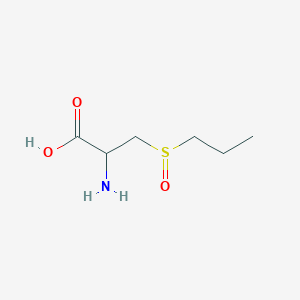

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-propylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKMSAGUCSIIAH-ITZCMCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17795-24-3 | |

| Record name | S-Propyl-L-cysteine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propylsulphinyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(propylsulphinyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Propylsulphinyl)-L-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGA6J86U26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of 3 Propylsulphinyl L Alanine

Identification in Specific Biological Sources (e.g., Plants, Fungi)

3-(Propylsulphinyl)-L-alanine is a naturally occurring metabolite primarily identified in various species of the plant genus Allium. Its presence is a characteristic feature of the chemistry of these plants. While some literature suggests that related cysteine sulfoxides may be found in fungi, specific identification of this compound in fungal species is not well-documented in current research.

Below is a table detailing some of the specific plant sources in which this compound has been identified.

| Biological Source | Scientific Name | Family |

| Onion | Allium cepa | Amaryllidaceae |

| Garlic | Allium sativum | Amaryllidaceae |

| Chives | Allium schoenoprasum | Amaryllidaceae |

| Triploid Onion | Allium cornutum | Amaryllidaceae |

Exploration of Sulfur Metabolism Pathways Relevant to Analog Production

Contribution to Natural Product Chemistry and Discovery

The significance of this compound in natural product chemistry lies in its role as a stable, non-volatile flavor precursor. In intact plant cells, this compound is odorless. However, when the plant tissues are damaged, such as by cutting or crushing, an enzyme called alliinase is released from the cell's vacuoles.

Alliinase acts on this compound and other S-alk(en)yl-L-cysteine sulfoxides, catalyzing their conversion into highly reactive and unstable alk(en)yl sulfenic acids. These intermediates then undergo rapid, non-enzymatic rearrangement to form thiosulfinates, which are the volatile compounds responsible for the characteristic pungent aroma and taste of onions and other Allium species.

The discovery and study of this compound and its related sulfoxides have been crucial in understanding the biochemical basis of flavor in one of the world's most important groups of culinary and medicinal plants. This has allowed for a deeper comprehension of the relationship between a plant's secondary metabolites and its sensory properties.

Enzymology and Metabolic Transformations of 3 Propylsulphinyl L Alanine

Enzymatic Intermediates and Reaction Mechanisms

The primary enzymatic transformation of 3-(Propylsulphinyl)-L-alanine is catalyzed by C-S lyases, particularly alliinase (EC 4.4.1.4). ontosight.aiwikipedia.orgnih.gov This reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). ontosight.ainih.govmdpi.comtandfonline.com The mechanism begins with the formation of a Schiff base intermediate between the amino group of the substrate and the enzyme-bound PLP. ontosight.ainih.gov This is followed by the cleavage of the carbon-sulfur (C-S) bond through a β-elimination reaction. mdpi.comnih.gov

This enzymatic cleavage yields three initial products: pyruvic acid, ammonia (B1221849), and an unstable intermediate, propane-1-sulfenic acid. mdpi.comtandfonline.comashs.orgresearchgate.net The sulfenic acid molecules are highly reactive and undergo spontaneous, non-enzymatic condensation to form thiosulfinates, in this case, dipropyl thiosulfinate. ontosight.ainih.govmdpi.com

Another enzyme, methionine γ-lyase (MGL), particularly a C115H mutant form, has been shown to effectively catalyze the β-elimination of S-propyl-L-cysteine sulfoxide (B87167), also producing pyruvic acid and dipropyl thiosulfinate. nih.govmdpi.com

This compound possesses two chiral centers, one at the α-carbon (L-configuration) and one at the sulfur atom, resulting in diastereomers. wikipedia.org The stereochemistry at the sulfur atom, designated as (+) or (-), significantly influences its interaction with enzymes.

Plant-derived alliinases, such as those from garlic (Allium sativum), typically show a strong preference for the naturally occurring (+)-diastereomers of S-alk(en)yl-L-cysteine sulfoxides. nih.govresearchgate.net In contrast, some microbial enzymes exhibit different or broader stereoselectivity. For instance, a C115H mutant of methionine γ-lyase from Citrobacter freundii can decompose both (+) and (-) diastereomers of S-alk(en)yl-L-cysteine sulfoxides with equal efficiency, making it non-stereoselective. nih.govresearchgate.net Furthermore, certain bacterial cystathionine (B15957) β-lyases (MetCs) have been identified that possess alliinase activity and may prefer the L-(-)-alliin form. nih.gov This difference in stereoselectivity between plant and microbial enzymes is a key area of research. nih.govnih.gov

Table 1: Stereoselectivity of Various Enzymes on S-Alk(en)yl-L-cysteine Sulfoxides

| Enzyme | Source | Preferred Substrate Diastereomer(s) | Reference |

|---|---|---|---|

| Alliinase | Allium species (e.g., garlic) | Primarily (+)-isomers | nih.govresearchgate.net |

| C115H Methionine γ-lyase | Citrobacter freundii (mutant) | Both (+) and (-)-isomers (non-stereoselective) | nih.gov |

| Cystathionine β-lyase (MetC) | Bacterial isolates | Some show preference for (-)-isomers | nih.gov |

Metabolic Fates and Pathways

The metabolic fate of this compound is intrinsically linked to both sulfur amino acid metabolism, from which it is derived, and central carbon metabolism, into which its degradation products feed.

This compound is a secondary metabolite found in some plants, such as those of the Allium genus. ashs.orgresearchgate.net Its biosynthesis is an integral part of the sulfur amino acid metabolic pathway. The process begins with the assimilation of sulfate (B86663) into the amino acid cysteine. ashs.org The biosynthetic pathway is thought to proceed through the S-alkylation of cysteine or its derivatives, followed by S-oxygenation. researchgate.netnih.govspandidos-publications.com

More specifically, the pathway can involve glutathione, where an S-propyl group is attached, followed by the sequential removal of glycine (B1666218) and γ-glutamyl residues and subsequent oxidation of the sulfur atom by a flavin-containing monooxygenase (FMO) to form the sulfoxide. researchgate.netspandidos-publications.com Therefore, this compound represents a stored form of organic sulfur, derived directly from the primary sulfur-containing amino acid, L-cysteine. koreascience.krtandfonline.com

A direct and significant connection exists between the catabolism of this compound and central carbon metabolism. The enzymatic action of C-S lyases, such as alliinase, on this compound directly yields pyruvic acid (pyruvate), along with ammonia and the corresponding sulfenic acid. mdpi.comtandfonline.comnih.govresearchgate.netresearchgate.net

Pyruvate (B1213749) is a critical intermediate in cellular metabolism. It stands at the junction of glycolysis and the citric acid (TCA) cycle. Under aerobic conditions, pyruvate can be converted to acetyl-CoA and enter the TCA cycle for complete oxidation and energy production. Alternatively, it can serve as a substrate for gluconeogenesis, the synthesis of glucose. The generation of pyruvate from the degradation of this compound thus provides a direct link for its carbon skeleton to enter these core metabolic pathways.

Related Enzyme Systems and Their Catalytic Mechanisms

The enzymes that metabolize this compound are part of a broader family of PLP-dependent enzymes that are crucial for amino acid metabolism. Understanding a related enzyme, alanine (B10760859) racemase, provides insight into the fundamental catalytic mechanisms involving PLP.

Alanine racemase (EC 5.1.1.1) is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. nih.govCurrent time information in Chatham County, US. This reaction is vital for bacteria, where D-alanine is an essential component of the peptidoglycan cell wall. nih.gov

The catalytic mechanism of alanine racemase showcases the versatility of the PLP cofactor. The process begins with the formation of an external aldimine, or Schiff base, between the amino group of alanine and the enzyme-bound PLP. wikipedia.org An enzymatic base then abstracts the α-proton from the alanine substrate. The resulting negative charge is stabilized by the electron-withdrawing capacity of the pyridinium (B92312) ring of the PLP cofactor, forming a planar quinonoid intermediate. nih.gov Reprotonation on the opposite face of the planar intermediate leads to the formation of the other alanine enantiomer. nih.gov

The mechanism of proton transfer has been a subject of study, with both "single-base" and "two-base" mechanisms proposed. ontosight.aiCurrent time information in East Hants, CA. In a two-base mechanism, two different basic residues on the enzyme are positioned on opposite sides of the PLP-substrate complex to mediate proton removal and addition. Current time information in East Hants, CA. In a single-base mechanism, one catalytic residue abstracts the proton and, following a conformational change of the intermediate, protonates the other side. Current time information in East Hants, CA. The essential role of PLP in stabilizing the carbanion intermediate is a common feature among alanine racemase and C-S lyases that act on substrates like this compound. nih.gov

Aminotransferase Activities and Amino Acid Conversions

Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. While the primary role of these enzymes is in the synthesis and degradation of amino acids, some aminotransferases, particularly cysteine S-conjugate β-lyases (C-S lyases), exhibit a significant side activity with compounds like this compound. This activity is not a typical transamination but rather a β-elimination reaction.

Cysteine S-conjugate β-lyases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that cleave the carbon-sulfur bond of S-conjugated cysteine derivatives. nih.gov In the case of this compound, this enzymatic action results in the formation of pyruvate, ammonia, and 1-propanesulfenic acid. researchgate.net This reaction is a key step in the metabolism of S-alkyl-L-cysteine sulfoxides.

Recent research has identified specific bacterial enzymes with notable activity towards S-propyl-L-cysteine sulfoxide. For instance, cystathionine β-lyase (MetC) from Klebsiella sp. C1 and Pseudomonas sp. C1 have been shown to efficiently catalyze the C-S bond cleavage of this compound. acs.org The kinetic parameters of these enzymes highlight their efficiency in metabolizing S-propyl-L-cysteine sulfoxide. acs.org

Table 1: Kinetic Parameters of Bacterial Cystathionine β-lyases with (±)S-propyl-L-cysteine sulfoxide

| Enzyme Source | Km (mM) | Kcat (s⁻¹) | Kcat/Km (10³ M⁻¹s⁻¹) |

|---|---|---|---|

| Klebsiella sp. C1 (KpMetC) | 21.5 ± 0.5 | 135.4 ± 1.1 | 6.3 |

| Pseudomonas sp. C1 (PpMetC) | 10.3 ± 0.2 | 65.3 ± 0.5 | 6.4 |

Data sourced from a 2024 study on bacterial alliinases. acs.org

This β-elimination reaction catalyzed by aminotransferases represents a significant pathway for the conversion of this compound into smaller, metabolically accessible molecules.

Oxidative Deamination Processes

Oxidative deamination is another critical metabolic pathway for amino acids, involving the removal of an amine group to form a keto acid and ammonia. This process is primarily catalyzed by L-amino acid oxidases (L-AAO), flavoenzymes that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor.

Studies on various sulfur-containing amino acids have demonstrated that they are substrates for L-amino acid oxidase. und.edu For instance, the oxidative deamination of S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine by L-amino acid oxidase has been shown to yield the corresponding α-ketoacids. nih.gov This reaction consumes half a mole of oxygen per mole of the substrate when catalase is present. nih.gov

Similarly, the oxidative deamination of L-aminoethylcysteine sulfoxide by snake venom L-amino acid oxidase results in the formation of its corresponding cyclic ketimine. nih.gov While direct and extensive research on the oxidative deamination of this compound is limited, the existing data on structurally similar S-alkyl-L-cysteine sulfoxides strongly suggest that it would also be a substrate for L-amino acid oxidases. The expected products of such a reaction would be S-propyl-β-ketopropionate (also known as 3-(propylsulfinyl)pyruvic acid) and ammonia.

The enzymatic transformation of this compound through both aminotransferase-mediated β-elimination and oxidative deamination highlights the diverse metabolic fates of this compound within biological systems.

Biological Activities and Mechanistic Investigations of 3 Propylsulphinyl L Alanine

Antioxidant Properties and Mechanisms

Sulfur-containing compounds, such as 3-(propylsulphinyl)-L-alanine, also known as S-propyl-L-cysteine sulfoxide (B87167), have drawn interest for their potential antioxidant properties. ontosight.ai The unique chemical structure, featuring an L-alanine backbone with a sulfinyl group, contributes to its reactivity and potential biological activity. ontosight.ai

Research has explored the ability of sulfoxide derivatives to scavenge free radicals. ontosight.ai This capacity is crucial in mitigating the damaging effects of oxidative stress, a condition implicated in a variety of diseases. ontosight.ai The antioxidant activity of amino acids and their derivatives is an area of active investigation. For instance, studies on antioxidant tripeptides have shown that the presence of specific amino acid residues, such as Cysteine, can be favorable for antioxidant activity. nih.gov While direct studies on the free radical scavenging of this compound are limited, the known antioxidant roles of similar sulfur-containing compounds suggest its potential in this area. ontosight.ai

The structural similarity of this compound to naturally occurring amino acids suggests it could play a role in protecting cells from oxidative stress. ontosight.ai Oxidative stress is a key factor in the development of numerous diseases, including neurodegenerative disorders and cancer. ontosight.ai The potential of this compound to protect against such damage is a significant area of interest. ontosight.ai For example, L-alanine has been shown to protect pancreatic beta-cells from pro-inflammatory cytokine-induced apoptosis, suggesting it enhances intracellular antioxidant generation. nih.gov Similarly, hepatic pyruvate (B1213749) and alanine (B10760859) metabolism are critical for maintaining antioxidant capacity and resistance to oxidative insult. biorxiv.org

Modulation of Biological Pathways and Molecular Targets

The interaction of this compound with various biological molecules and pathways is an area of ongoing research.

Due to its structural similarity to the amino acid L-alanine, this compound is thought to have the potential to interact with a variety of enzymes and receptors. ontosight.ai L-alanine itself is known to bind to and activate specific taste receptors. nih.gov Modifications to the L-alanine structure, particularly to the charged amine and carboxylic acid groups, can significantly impact its ability to bind to these receptors. nih.gov It is plausible that this compound could interact with enzymes such as alanine transaminase, which catalyzes the conversion of L-alanine to pyruvate. plos.org

Table 1: Potential Enzyme and Receptor Interactions of this compound

| Molecule | Potential Interaction | Significance |

| Alanine Taste Receptors | Binding and activation/inhibition | Modulation of taste perception |

| Alanine Transaminase | Substrate or inhibitor | Influence on amino acid metabolism |

| Other Amino Acid Receptors | Binding and signaling | Potential for broad biological effects |

This table is speculative and based on the structural similarity of this compound to L-alanine.

Amino acids and their derivatives can act as signaling molecules, influencing key cellular pathways. researchgate.net For instance, L-alanine can activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in energy homeostasis. ucsd.edu This activation can, in turn, suppress the mTOR pathway, affecting glucose metabolism. ucsd.edu Given its structural similarity, this compound may also have the capacity to modulate these or other critical signaling networks. ontosight.ai Prolonged exposure to L-alanine has been shown to cause significant changes in the gene expression of clonal BRIN-BD11 cells, affecting cellular signaling, metabolism, and other key processes. nih.gov

Role as a Precursor or Intermediate in the Synthesis of Biologically Active Molecules

This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. ontosight.ai The synthesis of this compound typically involves the oxidation of its corresponding thioether, 3-(propylthio)-L-alanine. ontosight.ai This process allows for the controlled creation of the sulfoxide group while maintaining the molecule's important stereochemical properties. ontosight.ai The development of novel derivatives of known bioactive compounds is a strategy used to improve their biological and physicochemical profiles. kit.edu

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The primary application of this compound in medicinal chemistry is its role as a prodrug in directed enzyme prodrug therapy (DEPT) for cancer. nih.govresearchgate.net In this context, it is referred to as propiin and serves as a non-toxic precursor that is selectively converted into the cytotoxic agent dipropyl thiosulfinate by a targeted enzyme at the tumor site. nih.gov This approach is a key strategy in developing targeted cancer treatments designed to enhance efficacy while reducing off-target side effects. The success of this system in preclinical models suggests that the combination of C115H MGL-Dz and propiin is a promising strategy for treating solid tumors. nih.govresearchgate.net

Beyond its use as a prodrug, this compound is recognized for its potential as an intermediate in the synthesis of other pharmaceuticals and biologically active molecules. ontosight.ai Its structure, which combines an amino acid backbone with a reactive sulfoxide group, makes it a versatile building block. ontosight.ai The L-configuration is crucial as biological systems often show stereoselectivity. ontosight.ai

The synthesis of this compound itself is a relevant process in pharmaceutical chemistry. It is typically prepared through the controlled oxidation of the corresponding thioether, 3-(propylthio)-L-alanine. ontosight.ai This synthetic control is vital to ensure the correct stereochemistry and purity required for pharmaceutical applications. ontosight.ai

Derivatization and Structural Analogs of 3 Propylsulphinyl L Alanine

Synthesis and Characterization of Novel Derivatives

The generation of novel derivatives from 3-(Propylsulphinyl)-L-alanine builds upon established methods in amino acid chemistry. The primary amine, carboxylic acid, and the sulfoxide (B87167) group itself can be targeted for modification to create new structural and functional diversity.

The chemical modification of amino acids like this compound involves a variety of strategies to create derivatives with enhanced or novel properties. These strategies often target the amino or carboxyl groups to form amides, esters, or to attach larger functional moieties.

One common approach is the acylation of the amino group. For instance, reacting an amino acid with lauroyl chloride results in N-lauroyl-L-amino acid derivatives. acs.org This strategy, when applied to different amino acids, has been shown to produce effective organogelators. A simple modification, such as replacing the terminal carboxylic acid with a primary amide group, can significantly lower the minimum gelation concentration (MGC) and improve thermal stability. acs.org This is attributed to the increased potential for hydrogen bonding from the primary amide. acs.org

Another diversification strategy involves esterification of the carboxyl group. Amino acid decyl esters, for example, have been synthesized through the dehydration of an amino acid and decanol, serving as a model for plausible prebiotic reactions. mdpi.com This demonstrates that a wide range of amino acids can be functionalized in this manner to create amphiphilic products capable of forming membranes. mdpi.com

Enzymatic synthesis represents a powerful tool for creating specific alanine (B10760859) derivatives. L-alanine dehydrogenase (L-AlaDH) catalyzes the reversible reductive amination of pyruvate (B1213749) to L-alanine. nih.gov This enzyme and its engineered mutants can also act on other keto acids to produce a variety of natural and unnatural amino acids, offering a green and highly selective synthetic route. nih.gov

Furthermore, larger functional groups can be attached to the amino acid scaffold. For example, cholesterol moieties have been attached to amino acids like glycine (B1666218) and alanine to create "latent" organogelators, whose gelation ability can be triggered by pH changes. nih.gov Similarly, luciferin (B1168401) has been coupled to amino acids such as L-phenylalanine to create substrates for enzyme immunoassays. d-nb.info These examples highlight the versatility of the amino acid structure as a building block for complex functional molecules.

Table 1: Strategies for Amino Acid Modification

| Modification Strategy | Target Group(s) | Reagents/Methods | Resulting Derivative Type | Key Outcome/Application | Source(s) |

| N-Acylation | Amino Group | Lauroyl Chloride | N-Lauroyl-amino acid | Improved organogelation properties | acs.org |

| Amidation | Carboxyl Group | --- | Primary Amide Derivative | Lower MGC, enhanced thermal stability | acs.org |

| Esterification | Carboxyl Group | Decanol (Dehydration) | Amino Acid Decyl Ester | Amphiphile for membrane formation | mdpi.com |

| Enzymatic Synthesis | Keto Acid Precursor | L-Alanine Dehydrogenase (L-AlaDH) | Various Alanine Derivatives | Green synthesis of unnatural amino acids | nih.gov |

| Moiety Conjugation | Amino/Carboxyl Group | Cholesterol, Luciferin | Complex Hybrids | Stimuli-responsive materials, biosensors | nih.govd-nb.info |

Comparative Analysis with Other L-Alanine and Sulfur-Containing Amino Acid Analogs

The properties and potential functions of this compound derivatives are best understood through comparison with other related amino acid analogs. This analysis helps to elucidate how specific structural features influence biological activity and chemical behavior.

Structure-activity relationship (SAR) studies are crucial for designing new molecules with desired biological functions, such as prodrugs that can target specific transporters. For instance, the L-type amino acid transporter 1 (LAT1) is a target for delivering drugs to cancer cells and across the blood-brain barrier. nih.gov

Research on 1,2,3-triazole analogs of L-histidine and L-tryptophan, synthesized via "Click Chemistry," revealed that while they could be modeled to bind to LAT1, they generally showed reduced cellular uptake and binding potency compared to their natural counterparts. nih.gov This suggests that even subtle changes to the side chain, such as replacing a native ring system with a triazole, can significantly impact transporter interaction. nih.gov Such SAR data is invaluable for guiding the design of amino acid-drug conjugates, indicating that derivatives of this compound intended for transporter-mediated uptake would require careful design of the side chain to maintain recognition. nih.gov

The phenomenon of non-encoded amino acids misincorporating into proteins also provides SAR insights. Studies comparing β-N-methylamino-L-alanine (BMAA) with known misincorporating analogs like L-canavanine are used to investigate mechanisms of toxicity. mdpi.com The ability of an analog to be recognized by the cellular machinery in place of a standard amino acid is highly dependent on its structure. This highlights the importance of stereochemistry and side-chain composition, features that are central to the identity of this compound.

The structural similarity of this compound to naturally occurring amino acids suggests it could interact with various biological pathways. ontosight.ai The sulfoxide group, in particular, increases the polarity of the molecule and is a key determinant of its function. ontosight.ai

In L-alanine dehydrogenase, chemical modification studies identified Lysine 74 as a critical residue in the pyruvate binding site. nih.gov This residue and its surrounding conserved sequence are found in A-stereospecific amino acid dehydrogenases but not in B-stereospecific ones (like glutamate (B1630785) or leucine (B10760876) dehydrogenases), suggesting distinct evolutionary pathways. nih.gov This implies that derivatives of this compound, which is an L-alanine analog, would likely interact with enzymes that recognize this specific stereochemistry and side-chain class. Any modification to the core alanine structure would need to preserve the features required for recognition by such enzymes.

Applications of Derivatized Compounds in Materials Science and Biomedical Fields (e.g., organogelators)

A significant application for derivatized amino acids is in the field of materials science, particularly as low-molecular-weight organogelators (LMWGs). beilstein-journals.org These molecules can self-assemble in organic solvents to form three-dimensional networks, immobilizing the solvent and creating a gel. beilstein-journals.org This process is driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions. mdpi.com

Derivatives of amino acids are excellent candidates for organogelators. For example, N-cholyl amino acid alkyl esters have been shown to be potent organogelators for aromatic solvents. researchgate.net The self-assembly is driven by hydrogen bonding involving the amide bond and hydroxyl groups of the cholic acid component, with the chirality of the amino acid playing a crucial role. researchgate.net

Similarly, modifying valine-based organogelators by replacing a Cbz protecting group with an N-alkylurea functionality significantly expanded the range of solvents they could gel to include alcohols and polar aprotic solvents like DMSO. beilstein-journals.org The length of the alkyl chain was also found to have a notable effect on gelation ability. beilstein-journals.org Another study demonstrated that synthesizing urea (B33335) and amide derivatives from amino acids with alkyl and perfluoroalkyl chains created excellent organogelators that could be used for creating hydrophobic and oleophobic surfaces. mdpi.com

These findings suggest a clear strategy for utilizing this compound. By derivatizing it with hydrophobic moieties like alkyl chains or sterols, and by incorporating functional groups that promote hydrogen bonding like ureas and amides, it is highly plausible to create novel organogelators. The inherent polarity of the propylsulphinyl group could introduce unique properties to these potential gels.

Table 2: Amino Acid-Based Organogelators and Their Properties

| Organogelator Class | Amino Acid Component | Key Structural Modification(s) | Solvents Gelled | Driving Forces for Gelation | Source(s) |

| N-Cholyl Amino Acid Alkyl Esters | Various (e.g., Glycine, Alanine) | N-terminal conjugation with Cholic Acid, C-terminal esterification | Aromatic solvents, cyclohexene | Hydrogen bonding (amide, hydroxyls) | researchgate.net |

| N-Alkylurea Valine Derivatives | Valine | Replacement of Cbz group with N-alkylurea functionality | Aromatic solvents, alcohols, DMF, DMSO | Hydrogen bonding (urea), Hydrophobic interactions | beilstein-journals.org |

| Fluorinated Amides/Ureas | Various | Addition of alkyl and perfluoroalkyl chains, urea/amide groups | Various organic solvents (THF, acetone) | Hydrogen bonding, Hydrophobic/Fluorinated interactions | mdpi.com |

| N-Lauroyl-L-alanine-CONH₂ | Alanine | N-acylation with lauroyl group, C-terminal amidation | Diesel, THF, decane, diluted bitumen | Enhanced hydrogen bonding from primary amide | acs.org |

Future Directions and Emerging Research Perspectives

Comprehensive Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

While the synthesis of 3-(propylsulphinyl)-L-alanine can be achieved through the oxidation of 3-(propylthio)-L-alanine, its natural biosynthetic and metabolic pathways are not fully understood. ontosight.ai This compound and similar sulfoxides are found in some plants and fungi. ontosight.ai Future research will likely focus on identifying the specific enzymes and genetic pathways responsible for its production in these organisms. Understanding these pathways could pave the way for biotechnological production methods.

The metabolic fate of this compound within organisms is another critical area for investigation. It is hypothesized to participate in various metabolic pathways, but the specific reactions and resulting metabolites are yet to be comprehensively mapped out. evitachem.com

Advanced Mechanistic Studies on Specific Biological Activities

Initial research suggests that this compound may possess antioxidant properties, a common trait for sulfur-containing compounds. ontosight.ai Its structural similarity to naturally occurring amino acids also implies potential interactions with various enzymes and cellular receptors, which could modulate biological pathways. ontosight.ai For instance, related sulfoxide (B87167) derivatives have been examined for their capacity to neutralize free radicals and mitigate oxidative stress, a factor in many diseases. ontosight.ai

Future studies will need to move beyond these initial observations to conduct advanced mechanistic investigations. This includes identifying the specific molecular targets of this compound and elucidating the precise mechanisms by which it exerts its biological effects. For example, its interaction with glutamate (B1630785) antiporters, which are crucial for regulating neurotransmitter levels, could be a key area of focus, as dysregulation of glutamate is implicated in neurological disorders. ontosight.ai

Development of Innovative Analytical Platforms for In Situ and Real-Time Monitoring

Advancements in analytical chemistry are crucial for furthering our understanding of this compound. The development of innovative analytical platforms capable of in situ and real-time monitoring would allow researchers to observe the dynamics of this compound within living systems. This could provide invaluable insights into its biosynthesis, metabolism, and cellular functions.

Currently, analyzing amino acids like L-alanine and its derivatives can be challenging due to their polarity and thermal instability. thermofisher.com Derivatization techniques, such as silylation, are often employed to improve their detection in methods like gas chromatography. thermofisher.com Future platforms may integrate such derivatization steps into microfluidic devices or utilize novel biosensors for more direct and sensitive detection. The development of in situ-forming implants based on L-alanine derivatives for controlled drug delivery showcases an innovative approach to monitoring and utilizing such compounds within a biological environment. nih.gov

Exploration of Novel Biomedical and Industrial Applications through Derivatization

The chemical structure of this compound makes it a candidate for derivatization to create new molecules with enhanced or novel properties. ontosight.ai Derivatization can alter a compound's solubility, stability, and biological activity, opening up new avenues for biomedical and industrial applications. thermofisher.com

In the biomedical field, L-alanine and its derivatives have shown potential as anti-proliferative and anti-bacterial agents. nih.gov Unnatural amino acids, synthesized through chemical modification or enzymatic processes, are valuable in medicinal chemistry for creating new pharmaceuticals. nih.gov The synthesis of L-alanine derivatives using enzymes like alanine (B10760859) dehydrogenase is being explored for this purpose. nih.gov

Furthermore, derivatization is a key strategy in developing targeted therapeutic agents. For example, amino acid derivatives are used in peptide synthesis and as building blocks for complex molecules. sigmaaldrich.commedchemexpress.com Chiral derivatizing agents are also crucial for separating enantiomers, which is vital for understanding the biological activity of specific stereoisomers. nih.gov

| Derivatization Approach | Purpose | Potential Application | Reference |

|---|---|---|---|

| Silylation (e.g., with MSTFA) | Increase volatility and stability for GC analysis | Improved analytical detection | thermofisher.com |

| Enzymatic Synthesis (e.g., using Alanine Dehydrogenase) | Create unnatural amino acids | Pharmaceutical development | nih.gov |

| Formation of In Situ Gels | Controlled drug delivery | Injectable drug delivery systems | nih.gov |

| Chiral Derivatization (e.g., with (S)-NIFE) | Separate and identify enantiomers | Pharmacological and toxicological studies | nih.gov |

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological role of this compound, it is essential to integrate data from various "omics" fields, including genomics, proteomics, and metabolomics. nih.gov This systems biology approach allows for the study of complex biological processes holistically, highlighting the interconnections between different biomolecules and their functions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Propylsulphinyl)-L-alanine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of sulfinyl-substituted amino acids like this compound typically involves multi-step protocols. For analogous compounds (e.g., 3-(2-Tetrazolyl)-L-alanine), solid-phase peptide synthesis (SPPS) is combined with solution-phase reactions to introduce heterocyclic or sulfinyl groups. Key steps include:

- Protection of the amino group (e.g., using Fmoc or Boc groups) to prevent undesired side reactions.

- Sulfinyl group introduction via nucleophilic substitution or oxidation of thiol precursors (e.g., propylthiol derivatives).

- Deprotection and purification using reverse-phase HPLC or ion-exchange chromatography .

- Critical Factors : Reaction pH, temperature, and solvent polarity significantly affect sulfinyl group stability. For example, acidic conditions may lead to sulfoxide racemization, requiring strict pH control .

Q. How is the purity and stereochemical integrity of this compound validated in laboratory settings?

- Methodological Answer :

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 214 nm for peptide bonds) is standard. Titration analysis complements HPLC for quantifying residual reactants .

- Stereochemical Confirmation : Circular dichroism (CD) spectroscopy or chiral column HPLC compares the compound’s optical activity against L-alanine standards. X-ray crystallography may resolve ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can this compound be used to investigate enzyme active site flexibility and substrate specificity?

- Methodological Answer : This non-proteinogenic amino acid serves as a substrate analog to probe enzyme mechanisms. For example:

- Enzyme Kinetics : Compare kinetic parameters (, ) of wild-type vs. mutant enzymes (e.g., site-directed mutagenesis of binding pocket residues) to identify steric or electronic constraints imposed by the sulfinyl group .

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., aminotransferases) to visualize binding interactions. Analogous studies with 3-(2-Thienyl)-L-alanine revealed π-stacking and hydrogen-bonding interactions with active-site residues .

Q. What strategies resolve contradictory data in binding affinity studies involving this compound?

- Methodological Answer : Discrepancies may arise from experimental variability or conformational dynamics. Solutions include:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, distinguishing entropic vs. enthalpic contributions.

- Molecular Dynamics (MD) Simulations : Predicts stable binding conformations and identifies transient interactions missed in static crystallographic models .

- Case Example : In studies of 3-(2-Naphthyl)-L-alanine derivatives, MD simulations clarified why bulkier substituents reduced affinity despite favorable in vitro data .

Q. How does this compound enhance structural diversity in engineered peptides?

- Methodological Answer : Its sulfinyl group introduces polarity and hydrogen-bonding capacity, enabling:

- Stabilization of β-sheet structures : Sulfinyl oxygen can form intra-strand hydrogen bonds, as seen in 3-(3-Pyridyl)-L-alanine-modified peptides .

- Resistance to proteolytic degradation : The sulfinyl moiety sterically hinders protease access, extending peptide half-life in biological assays .

Data Contradiction Analysis Framework

| Issue | Possible Causes | Resolution Strategies | References |

|---|---|---|---|

| Variability in IC50 values | Differences in assay pH or ionic strength | Standardize buffer conditions (e.g., 25 mM HEPES, pH 7.4) | |

| Discrepant binding modes | Conformational flexibility of sulfinyl group | Combine crystallography with MD simulations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.